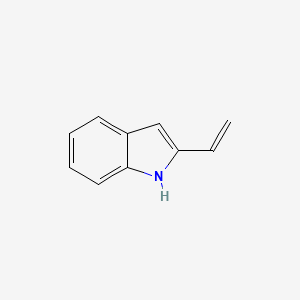

2-ethenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSICPJTIPBTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451162 | |

| Record name | vinylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53654-35-6 | |

| Record name | 2-Ethenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53654-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | vinylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Vinyl Indole Chemistry and Heterocyclic Synthesis

The chemistry of vinyl indoles is a dynamic and expanding area of heterocyclic synthesis, with 2-ethenyl-1H-indole and its isomeric counterpart, 3-vinylindole, being the most extensively studied representatives. The position of the vinyl group on the indole (B1671886) ring profoundly influences the molecule's electronic properties and, consequently, its reactivity. In the realm of heterocyclic synthesis, this compound serves as a versatile four-atom component, particularly in cycloaddition reactions. chemicalbook.com

Numerous synthetic strategies have been developed for the preparation of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have proven to be highly efficient for this purpose. rsc.org For instance, the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkenes, followed by decarboxylation, provides a regioselective route to 2-vinylindoles. nih.gov Another notable method involves an intramolecular Wittig reaction, which has been successfully employed for the synthesis of the parent 2-vinylindole. bohrium.com These synthetic advancements have made this compound and its derivatives readily accessible, thereby fueling their exploration in various chemical transformations.

The reactivity of this compound is often compared to that of 3-vinylindole. While both isomers can act as dienes in Diels-Alder reactions, their stereochemical outcomes can differ. Reactions involving 2-vinylindoles often proceed with high regio- and diastereocontrol, following a concerted HOMO(diene)/LUMO(dienophile)-controlled mechanism. In contrast, cycloadditions with 3-vinylindoles can sometimes exhibit more varied diastereomeric ratios, suggesting the involvement of stepwise or asynchronous pathways. chemicalbook.com This distinction underscores the unique synthetic utility of this compound in constructing specific stereochemical architectures.

Research Significance of the Ethenyl Moiety for Advanced Chemical Transformations

Advanced Functionalization Strategies for Ethenyl Group Introduction

Stereoselective Ethenylation Reactions

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the indole scaffold, particularly when functionalized with an ethenyl (vinyl) group at the C2 position, serves as a versatile building block for complex molecular architectures. While direct stereoselective ethenylation of simpler indole precursors at the C2 position to form this compound is not extensively documented in the provided literature, significant advancements have been made in stereoselective transformations that utilize this compound and its derivatives. These reactions leverage the inherent structural features of the 2-vinylindole moiety to construct new stereogenic centers with high control.

One prominent area of research involves the use of 2-vinylindoles as substrates in asymmetric Friedel-Crafts reactions. These methodologies employ chiral catalysts to induce enantioselectivity during the addition of nucleophiles to the indole ring system, while crucially preserving the 2-ethenyl functionality. A notable example is the catalytic asymmetric Friedel–Crafts reaction between 2-vinylindoles and nitroalkenes, catalyzed by a chiral bis(imidazolidine)pyridine (PyBidine)–Ni(OTf)2 complex. This system has demonstrated the ability to furnish chiral indoles with high enantioselectivities. For instance, the reaction of 2-vinylindole with nitrostyrene (B7858105) has been reported to yield a chiral 2-vinylindole derivative with an enantiomeric excess (ee) of up to 84% acs.orgnih.govacs.org. Such transformations highlight the value of the 2-ethenyl group in enabling the creation of complex chiral indole scaffolds.

Another significant development is the catalytic asymmetric [3+2] cyclodimerization of 3-alkyl-2-vinylindoles. This reaction pathway efficiently constructs pyrrolo[1,2-a]indole scaffolds, which possess three contiguous stereogenic centers. These reactions proceed with high levels of both diastereoselectivity (dr) and enantioselectivity (er), demonstrating yields up to 98% and selectivities exceeding 95:5 dr and 98:2 er rsc.org. These findings underscore the potential of the 2-ethenyl group in directing complex stereoselective cyclization events.

These studies collectively illustrate sophisticated approaches to stereoselective synthesis involving the this compound core, primarily by employing it as a key substrate in catalytic asymmetric reactions that generate chirality within or adjacent to the indole framework.

Data Table: Stereoselective Transformations Involving this compound Derivatives

| Reaction Type | Substrates | Catalyst/System | Product Scaffold | Typical Yield (%) | Stereoselectivity (ee/dr) | Reference(s) |

| Asymmetric Friedel–Crafts Reaction | 2-Vinylindole + Nitroalkene | Chiral PyBidine–Ni(OTf)2 complex | Chiral 2-Vinylindole derivative | 81 | 84% ee | acs.orgnih.govacs.org |

| Catalytic Asymmetric [3+2] Cyclodimerization | 3-Alkyl-2-vinylindoles | Catalytic asymmetric system | Pyrrolo[1,2-a]indole | Up to 98 | >95:5 dr, 98:2 er | rsc.org |

Note: The data presented above reflects stereoselective transformations where this compound or its derivatives serve as crucial substrates, enabling the construction of chiral molecular architectures.

Compound List:

this compound

2-vinylindole

3-alkyl-2-vinylindoles

Pyrrolo[1,2-a]indole

Chemical Reactivity and Mechanistic Studies of 2 Ethenyl 1h Indole

Electrophilic and Nucleophilic Addition Reactions to the Ethenyl Moiety

The ethenyl (vinyl) group in 2-ethenyl-1H-indole, being an alkene, is a site for various addition reactions. These reactions are typically driven by electrophilic attack on the electron-rich double bond.

Electrophilic Addition: The ethenyl moiety can undergo typical electrophilic addition reactions characteristic of alkenes. This includes reactions such as halogenation (e.g., addition of Br₂ or Cl₂), hydrohalogenation (e.g., addition of HBr or HCl), and hydration. The regioselectivity of these additions would follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms. For this compound, this would lead to the addition of the electrophile to the terminal carbon of the vinyl group.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur under specific conditions, particularly if the double bond is activated by electron-withdrawing groups or if the reaction proceeds via a conjugate addition mechanism. For the ethenyl group in this compound, direct nucleophilic addition is not a primary mode of reactivity unless the indole (B1671886) ring itself significantly influences the electronic properties of the vinyl group or if specific catalytic systems are employed.

Cycloaddition Reactions: The ethenyl group can also participate in cycloaddition reactions. For instance, this compound has been noted to undergo cycloaddition processes, potentially forming bicyclic systems through mechanisms like [4+2] cycloadditions biosynth.com. These reactions leverage the diene-like character of the conjugated system, although the specific outcome depends on the reaction partner.

Regioselective Functionalization of the Indole Nucleus

The indole nucleus of this compound offers multiple sites for functionalization, with regioselectivity being a key consideration. The inherent reactivity of the indole system, combined with the presence of the ethenyl substituent, dictates the outcome of various transformations.

Directed C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful tool for the direct functionalization of indole derivatives, bypassing the need for pre-functionalized starting materials. While specific studies detailing C-H activation directly on this compound are not extensively documented, significant progress has been made in the C-H functionalization of the indole nucleus, particularly at the C-2 position.

Transition metal catalysts, notably palladium, ruthenium, rhodium, and iron, have been instrumental in developing regioselective C-H functionalization strategies for indoles acs.orgmdpi.comsemanticscholar.orgorganic-chemistry.orglongdom.orgacs.orgd-nb.info. These methods often involve directing groups or specific ligand designs to achieve selectivity.

C-2 Functionalization: Palladium-catalyzed C-H alkylation using norbornene as a co-catalyst has been shown to regioselectively functionalize the C-2 position of indoles with alkyl halides organic-chemistry.orgd-nb.info. Similarly, ruthenium catalysts have been employed for C-2 selective C-H vinylation and alkynylation reactions mdpi.com. Iron(0) complexes have also demonstrated efficacy in catalyzing regioselective C-H alkylation at the C-2 position of indole derivatives acs.org. Rhodium(III)-catalyzed C-2 alkylation with nitroolefins has also been reported semanticscholar.org. These strategies highlight the potential to introduce diverse substituents at the C-2 position, which in this compound is already occupied by the ethenyl group. Therefore, C-H activation strategies would likely target other positions (e.g., C-3, C-4, C-5, C-6, C-7) or involve modifications of the existing ethenyl group.

Functionalization at Other Positions: Beyond C-2, C-H functionalization at other positions of the indole ring, such as C-3, C-4, C-5, C-6, and C-7, has also been achieved using various catalytic systems nih.gov. The presence of the ethenyl group at C-2 might influence the directing effects or steric accessibility for functionalization at adjacent or remote positions.

Table 1: Examples of C-H Functionalization Strategies on Indole Derivatives

| Reaction Type | Substrate (General) | Catalyst/Reagents | Conditions | Product Type (Position) | Yields (Typical) | References |

| C-H Alkylation | Indoles | Pd(II)/Norbornene cocatalyst, Alkyl halide | Mild conditions | 2-Alkylindoles (C-2) | Good | organic-chemistry.orgd-nb.info |

| C-H Alkynylation | Indoles | Co(III) catalyst, Hypervalent iodine-alkyne reagent | N.A. | 2-Alkynylated indoles (C-2) | N.A. | acs.org |

| C-H Vinylation | Indoles | Ru catalyst | Visible light-induced intramolecular cyclization | 2-Substituted indoles (C-2) | Good-Excellent | mdpi.com |

| C-H Alkylation | Indole derivatives | Fe(0) complex | N.A. | C-2-alkylated indoles (C-2) | High | acs.org |

| C-H Arylation | Indoles, Azaindoles | Pd(OAc)₂, AgTFA, Glycine (transient directing group) | 110 °C, AcOH/HFIP/H₂O | C-4-arylated products (C-4) | 45-92% | nih.gov |

| C-H Functionalization | 1,2-disubstituted indoles | Various transition metals | Diverse | Various positions | Variable | nih.gov |

Halogenation and Related Substitution Reactions

Halogenation is a common method for introducing halogen atoms onto aromatic systems, which can serve as handles for further synthetic transformations. Indoles are known to undergo electrophilic halogenation.

Regioselectivity: Electrophilic substitution on the indole nucleus typically occurs preferentially at the C-3 position due to the greater stability of the intermediate carbocation. If the C-3 position is blocked, substitution occurs at C-2. For this compound, the C-2 position is already substituted. Therefore, electrophilic halogenation would be expected to occur primarily at the C-3 position. Subsequent halogenation might occur at other positions on the benzene (B151609) ring (C-4, C-5, C-6, C-7), depending on the reaction conditions and the nature of the halogenating agent.

Halogenating Agents and Conditions: Various halogenating agents can be employed, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), bromine (Br₂), or iodine (I₂), often in the presence of a suitable solvent or catalyst bhu.ac.inacs.orgcore.ac.ukgoogle.com. For instance, direct bromination of indole with molecular bromine can lead to over-bromination, yielding 2,3-dibromoindole, or even tribrominated products with activated indoles core.ac.uk. Milder conditions or specific reagents like NBS are often preferred for controlled monohalogenation.

Reactivity of the Ethenyl Group: It is important to note that the ethenyl group itself is susceptible to electrophilic addition of halogens, which could compete with or occur in conjunction with substitution on the indole ring, depending on the reaction conditions.

Table 2: Halogenation of Indole Derivatives

| Reaction Type | Substrate (General) | Halogenating Agent | Conditions | Product Type (Position) | Yields (Typical) | References |

| Bromination | Indole | Br₂ | Refluxing in presence of sodium methoxide | 3-Bromoindole (C-3) | N.A. | core.ac.uk |

| Bromination | 5-Methoxyindole | NBS | Refluxing with catalytic benzoyl peroxide | 2,3,4-Tribromoindole (C-2,3,4) | N.A. | core.ac.uk |

| Halogenation | Indole compounds | Various | Simple procedures, e.g., DMSO/HX | Halogenated indoles | N.A. | google.com |

| Bromination | 5-Bromoindole | N.A. | Suzuki-Miyaura cross-coupling of 5-bromo-indole derivatives | N.A. | N.A. | acs.org |

Derivatization Strategies and Analogue Synthesis for 2 Ethenyl 1h Indole

Modification of the Ethenyl Moiety for Novel Structural Scaffolds

The ethenyl (vinyl) group situated at the C2 position of 2-ethenyl-1H-indole is highly susceptible to various addition and cycloaddition reactions, thereby facilitating the construction of novel structural scaffolds. A notable application involves its participation as a diene in Diels-Alder reactions. When reacted with appropriate dienophiles, this compound can undergo [4+2] cycloadditions to yield fused heterocyclic systems, most prominently tetrahydrocarbazoles. These reactions typically proceed with substantial selectivity, influenced by the nature of the dienophile and the reaction conditions, including the potential use of Lewis acid catalysts nih.govresearchgate.netresearchgate.net.

Beyond cycloaddition reactions, the ethenyl group can be subjected to other modifications:

Hydrogenation: Catalytic hydrogenation can efficiently reduce the vinyl group to an ethyl substituent, yielding 2-ethyl-1H-indole.

Epoxidation: Treatment with oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding epoxide.

Dihydroxylation: Oxidative cleavage reactions using reagents like osmium tetroxide or potassium permanganate (B83412) can introduce vicinal diol functionalities.

Halogenation: The addition of halogens across the double bond can incorporate halogen atoms, providing additional sites for subsequent functionalization.

These transformations of the ethenyl moiety enable the diversification of the indole (B1671886) scaffold, leading to analogues with modified steric and electronic characteristics.

Table 1: Diels-Alder Reactions of this compound and Related Vinylindoles

| Dienophile | Reaction Conditions | Product Class | Typical Yield (%) | Reference |

| Methyl 2-acetamidoacrylate | Lewis acid catalysis (e.g., TiCl₄) | Tetrahydrocarbazoles | Varies | nih.gov |

| Activated Dienophiles | Various (e.g., with electron transfer catalysis) | Carbazole (B46965) derivatives | Varies | researchgate.net |

| 1,3-Cyclohexadienes | Electron transfer catalysis | Substituted carbazoles | Varies | researchgate.net |

| Dimethyl acetylenedicarboxylate | Various | Fused systems | Varies | researchgate.net |

Synthesis of Substituted this compound Derivatives

The indole core of this compound can also be functionalized to generate a wide array of substituted derivatives. Common strategies involve modifications at the C3, C5, C6, C7 positions, or at the nitrogen atom (N1).

Electrophilic Aromatic Substitution: The indole ring is inherently electron-rich and prone to electrophilic attack, typically at the C3 position. While the presence of the ethenyl group at C2 may influence regioselectivity, reactions such as Friedel-Crafts acylation or alkylation can be employed to introduce substituents. Analogous reactions on related indole systems have demonstrated that electrophilic substitution can effectively occur at the C3 position vulcanchem.com.

N-Functionalization: The indole nitrogen atom can be readily alkylated or acylated using standard synthetic procedures, such as treatment with alkyl halides or acid chlorides in the presence of a suitable base.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, can be utilized to introduce aryl, alkenyl, or alkynyl groups at various positions of the indole ring, provided that appropriately halogenated or activated precursors are available or can be synthesized.

Modification of Existing Substituents: If the this compound is synthesized with pre-existing substituents on the indole ring, these can be further transformed. Common examples include the reduction of nitro groups, oxidation of alcohols, or hydrolysis of ester functionalities nih.govacs.orgresearchgate.net.

These methodologies allow for the precise tuning of the electronic and steric properties of this compound derivatives, leading to analogues with diverse functionalities.

Construction of Polycyclic and Fused Heterocyclic Systems Utilizing this compound

The inherent reactivity of the ethenyl group within this compound makes it an excellent precursor for the construction of complex polycyclic and fused heterocyclic systems.

Diels-Alder Cycloadditions: As previously noted in Section 4.1, Diels-Alder reactions serve as a fundamental strategy for building fused systems. The reaction of this compound with dienophiles can lead to the formation of carbazole derivatives, which are frequently encountered in numerous natural products and pharmacologically active compounds nih.govresearchgate.netresearchgate.net. For instance, Lewis acid-catalyzed [4+2] cycloadditions involving methyl 2-acetamidoacrylate have been successfully employed in the synthesis of constrained tryptophan analogues nih.gov.

(4+3) Cycloadditions: 2-Ethenylindoles can also participate in (4+3) cycloaddition reactions with in situ generated oxyallyl cations, leading to the formation of cyclohepta[b]indole derivatives. These reactions are reported to proceed under mild conditions and exhibit high diastereoselectivity researchgate.net.

Cascade and Domino Reactions: A variety of cascade and domino reaction sequences have been developed that effectively incorporate this compound or related vinylindoles. These methodologies can involve intramolecular cyclizations or reactions with other molecular components to rapidly assemble complex polycyclic frameworks. Examples include reactions that yield functionalized tetrahydrocarbazoles via domino ring-opening-cyclization pathways researchgate.net and the synthesis of fused indolines through dearomatization and cycloaddition reactions frontiersin.orgacs.org. Metal-catalyzed cyclizations, particularly those involving C–H activation, also play a significant role in the construction of these intricate molecular structures organic-chemistry.org.

Table 2: Examples of Polycyclic Systems Synthesized from this compound Derivatives

| Starting Material/Synthon | Reaction Type | Product Class | Key Synthetic Features | Reference |

| 2-Ethenylindole | [4+2] Diels-Alder cycloaddition | Tetrahydrocarbazoles | Formation of fused six-membered rings | nih.govresearchgate.net |

| 2-Ethenylindole | (4+3) Cycloaddition with oxyallyl cations | Cyclohepta[b]indoles | Formation of fused seven-membered rings | researchgate.net |

| 2-Vinylindoles | Domino Ring Opening-Cyclization | Functionalized Tetrahydrocarbazoles | High diastereoselectivity achieved | researchgate.net |

| 2-Vinylindoles | Cascade dearomatization/cycloaddition | Polycyclic indolines | Rapid assembly of complex ring systems | frontiersin.orgacs.org |

| 2-Vinylanilines | Metal-free electrochemical C(sp²)-H amination | Indoles | Formation of indole core via cyclization | organic-chemistry.org |

Stereocontrolled Synthesis of Chiral Derivatives

The synthesis of chiral analogues derived from this compound is of paramount importance, particularly for applications where stereochemistry critically influences biological activity or material properties. Several sophisticated strategies have been developed to achieve precise stereocontrol.

Asymmetric Cycloadditions: Diels-Alder reactions involving this compound can be rendered enantioselective through the use of chiral Lewis acids or by employing chiral auxiliaries. These methods are effective in inducing enantioselectivity in the formation of tetrahydrocarbazoles and related fused systems nih.gov.

Organocatalysis: Chiral Brønsted acids and amines have emerged as powerful organocatalysts for mediating asymmetric transformations of indoles, including dearomatization reactions. These processes can yield chiral indole derivatives with high enantiomeric excesses nih.govresearchgate.netresearchgate.net. For instance, chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles can efficiently produce chiral indolenines and fused indolines nih.gov. Furthermore, asymmetric Friedel-Crafts alkylation of indoles with imines, catalyzed by chiral disulfonimides, has been demonstrated to yield chiral 2-indolyl methanamine derivatives with excellent enantioselectivities researchgate.net.

Metal Catalysis: Chiral metal complexes, particularly those based on palladium or iridium, are instrumental in catalyzing asymmetric reactions such as allylic alkylations or cyclizations, which lead to the formation of chiral indole derivatives researchgate.net.

Diastereoselective Synthesis: Certain reactions inherently produce specific diastereomers, such as particular cycloaddition reactions or intramolecular cyclizations. These can be strategically employed to generate diastereomerically pure compounds researchgate.net.

Table 3: Stereocontrolled Synthesis of Chiral Indole Derivatives

| Starting Material/Synthon | Reaction Type | Catalyst/Method | Product Class | Typical Yield (%) | Typical ee (%) | Reference |

| 2-Ethenylindole | [4+2] Diels-Alder cycloaddition | Lewis acid catalysis | Tetrahydrocarbazoles | Varies | Varies | nih.gov |

| Indoles | Asymmetric dearomatization | Chiral phosphoric acid | Chiral indolenines/indolines | Good-High | High | nih.gov |

| 3-Substituted Indoles | Asymmetric Friedel-Crafts C2-alkylation | Chiral BINOL-derived disulfonimides | Chiral 2-indolyl methanamine derivs | Good | Up to 98 | researchgate.net |

| Indole derivatives | Asymmetric dearomative prenylation | Various (e.g., metal catalysis) | Chiral indole derivatives | Varies | High | researchgate.net |

| 2-Vinylindoles | (4+3) Cycloaddition with oxyallyl cations | N/A (inherently diastereoselective) | Cyclohepta[b]indoles | Good-Excellent | High | researchgate.net |

Compound List:

this compound (2-Vinylindole)

2-Ethyl-1H-indole

2-Methyl-1H-indole

4-Nitrostyrene

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole

Methyl 2-acetamidoacrylate

3-Amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid derivatives

Tetrahydrocarbazoles

Cyclohepta[b]indole derivatives

Chiral indolenines

Fused indolines

Chiral 2-indolyl methanamine derivatives

5-Chloro-1H-indole-2-carboxylic acid

Ethyl 5-chloro-1H-indole-2-carboxylate

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid

N-[2-(4-Aminophenyl)ethyl]-3-ethyl-5-chloro-1H-indole-2-carboxamide

N-[2-(4-Acetylphenyl)ethyl]-5-chloro-3-ethyl-1H-indole-2-carboxamide

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide

5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Tryptamine

N-(2-(1H-Indol-3-yl)ethyl)-N,2,4,6-tetramethylbenzenesulfonamide

Methyl (2-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate

2-Cyclopropyl-1H-indole

2-(4-Methoxy-3-methylphenyl)-1H-indole

Indole-3-acetic acid

1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester

3-Substituted indoles

2,3-Disubstituted indoles

2,3-Unsubstituted indoles

Indole-containing nitroolefins

Hemiacetals

Pyrrolo[2,3-b]indole derivatives

Tetrahydro-1H-pyridazino[3,4-b]indoles

Indole-based annulated polyheterocycles

Computational and Theoretical Investigations of 2 Ethenyl 1h Indole

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-ethenyl-1H-indole, these studies provide insights into its reactivity, stability, and electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For indole (B1671886) and its derivatives, the HOMO is typically localized on the pyrrole (B145914) ring, indicating that this is the most electron-rich and nucleophilic part of the molecule. The introduction of the ethenyl (vinyl) group at the C2 position is expected to influence the energy and distribution of these orbitals. The vinyl group, being a π-system, can conjugate with the indole ring, which would likely raise the energy of the HOMO and lower the energy of the LUMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.

Electron density distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would further highlight the electron-rich and electron-poor regions of this compound. It is anticipated that the highest electron density would be concentrated on the nitrogen atom and across the fused pyrrole ring, with the vinyl group also exhibiting significant electron density.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are estimated values based on typical DFT calculations for similar molecules and are for illustrative purposes.

The indole ring system is considered aromatic, contributing significantly to its stability. Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons (Hückel's rule). The introduction of a vinyl substituent is not expected to disrupt the aromaticity of the core indole system.

Tautomerism in indoles is a possibility, though the 1H-indole tautomer is overwhelmingly the most stable form. For this compound, potential tautomers could include the 3H-indole and the 2-ethylidene-2H-indole forms. Quantum chemical calculations of the relative energies of these tautomers would be necessary to definitively determine their stability. It is highly probable that the 1H tautomer, which maintains the aromaticity of the benzene (B151609) and pyrrole rings, would be significantly more stable than any non-aromatic tautomers.

Reaction Pathway Analysis and Mechanistic Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate various reactions, such as electrophilic additions to the vinyl group or the indole ring, cycloaddition reactions, and metal-catalyzed cross-coupling reactions.

For instance, in a Diels-Alder reaction where this compound acts as the diene, DFT calculations could map out the potential energy surface, identify the transition state structures, and calculate the activation energies for different reaction pathways. This would provide insights into the reaction's feasibility, regioselectivity, and stereoselectivity. Computational studies on similar 2-vinylindoles have shown their utility in cycloaddition reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on the orientation of the vinyl group relative to the indole ring. Rotation around the single bond connecting the vinyl group to the indole ring would likely have a low energy barrier, leading to multiple possible conformations. The planarity of the system would be a key factor, with the most stable conformer likely being the one that maximizes π-orbital overlap between the vinyl group and the indole ring.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. MD simulations would allow for the exploration of the conformational landscape over time and at different temperatures, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations.

Spectroscopic Property Predictions from Theoretical Models

Theoretical models, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

For this compound, theoretical calculations could predict:

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that can aid in the assignment of experimental NMR signals.

Infrared (IR) and Raman spectra: The vibrational frequencies and their intensities can be computed, corresponding to the various bond stretching and bending modes within the molecule. This would help in identifying characteristic peaks, such as the N-H stretch, C=C stretches of the vinyl group and the aromatic rings, and C-H bending vibrations.

Ultraviolet-Visible (UV-Vis) spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. The conjugation between the vinyl group and the indole ring is expected to result in absorption at longer wavelengths compared to indole itself.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Vinyl-1H-indole |

Advanced Research Applications of 2 Ethenyl 1h Indole

As a Versatile Building Block in Complex Organic Synthesis

The C2 vinyl group of 2-ethenyl-1H-indole renders it highly reactive and amenable to a variety of synthetic transformations, positioning it as a key building block in the construction of intricate organic molecules biosynth.com. Its utility is particularly evident in cycloaddition reactions and the synthesis of fused heterocyclic systems.

One prominent synthetic route involves the preparation of 2-vinyl-1H-indole itself, often achieved through a Wittig reaction starting from indole-2-carbaldehyde arkat-usa.org. Once synthesized, this compound readily participates in Diels-Alder reactions. For instance, it has been employed in Diels-Alder cycloadditions with maleimide, yielding fused indole (B1671886) structures that can subsequently be aromatized to form substituted carbazole (B46965) scaffolds arkat-usa.org. This pathway demonstrates its capability in building polycyclic aromatic systems.

Furthermore, this compound has been utilized in Diels-Alder reactions with other dienophiles, such as 3-nitrocoumarin, to create coumarin-fused pyrrole (B145914) systems rsc.org. These reactions highlight its role in generating complex heterocyclic frameworks with potential pharmacological relevance. The compound's reactivity also extends to tandem cyclization reactions, where it can participate in gold-catalyzed cyclizations followed by Diels-Alder sequences, leading to substituted tetrahydrocarbazoles and carbazoles ufl.edu. Research has also explored its potential in organocatalytic asymmetric (4+3) cycloadditions, though it can also undergo dimerization under certain acidic conditions, underscoring the need for controlled reaction environments acs.org.

The ability of this compound to undergo these diverse reactions makes it an indispensable tool for synthetic chemists aiming to construct complex natural products, pharmaceuticals, and advanced materials.

Table 6.1: Key Synthetic Transformations of this compound

| Reaction Type | Dienophile/Reactant | Resulting Scaffold/Product Class | Key Research Reference(s) |

| Diels-Alder Cycloaddition | Maleimide | Fused Indole/Carbazole | arkat-usa.org |

| Diels-Alder Cycloaddition | 3-Nitrocoumarin | Coumarin-fused Pyrrole | rsc.org |

| Tandem Cyclization/Diels-Alder | Various | Tetrahydrocarbazoles/Carbazoles | ufl.edu |

| Wittig Reaction (Synthesis) | Indole-2-carbaldehyde | This compound | arkat-usa.org |

| Asymmetric Cycloaddition | Dienolsilanes | Bicyclo[3.2.2]cyclohepta[b]indoles | acs.org |

Development of Novel Polymeric Materials and Functional Copolymers

The vinyl group in this compound also makes it a suitable monomer for polymerization, opening avenues for the development of novel polymeric materials with unique properties. Patent literature indicates its use in this domain, suggesting its involvement in polymerization reactions for creating materials with interesting electronic or optical properties google.comgoogle.com.

Specifically, its incorporation into polymeric structures has been explored for applications such as polymeric photoconductors google.com. The indole moiety itself is known to contribute to charge transport properties in organic electronic materials, and the vinyl group allows for facile polymerization. Research in this area likely focuses on controlling polymerization conditions to achieve desired molecular weights, polymer architectures, and functional properties for applications in organic electronics, sensors, or advanced coatings.

The development of functional copolymers incorporating this compound could further expand its utility, allowing for the fine-tuning of material properties by combining it with other monomers. This area represents an active field of research aimed at creating next-generation materials with tailored performance characteristics.

Table 6.2: Applications of this compound in Polymer Science

| Polymer Type/Application | Monomer Role of this compound | Potential Properties/Applications | Key Research Reference(s) |

| Polymeric Photoconductors | Monomer | Electronic/Optical Properties | google.com |

| Functional Copolymers | Co-monomer | Tunable Material Properties | google.com |

Precursor in Research for Sustainable Biofuel Production

Emerging research indicates that this compound may also serve as a precursor in the development of sustainable biofuels biosynth.com. Patent literature points towards its role in the production of biofuel substances and as a biopolymer precursor google.comgoogle.com.

The conversion pathways described are still under investigation, but the indole structure, when appropriately modified or processed, can potentially yield energy-dense compounds. One reference suggests that bicyclic systems derived from this compound can be converted into biofuels such as fatty acids biosynth.com. This implies a multi-step process where the indole derivative is first transformed into a cyclic intermediate, which is then further processed into fuel components. The research in this area aligns with the broader scientific effort to find renewable and sustainable alternatives to fossil fuels, leveraging organic molecules that can be efficiently converted into energy carriers.

The exploration of this compound as a biofuel precursor is an innovative direction, aiming to utilize its chemical structure for the generation of environmentally friendly energy sources.

Table 6.3: Role of this compound in Biofuel Research

| Application Area | Role of this compound | Potential Conversion Products | Key Research Reference(s) |

| Biofuel Production | Precursor | Biofuel Substances | google.com |

| Biofuel Production | Precursor | Fatty Acids (via intermediates) | biosynth.com |

| Biopolymer Precursor | Monomer/Precursor | Biopolymers | google.com |

Compound List

this compound (also referred to as 2-vinyl-1H-indole)

Q & A

Q. What are the established synthesis routes for 2-ethenyl-1H-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is commonly synthesized via Pd- or Rh-catalyzed cross-coupling reactions or [4+1] annulation strategies. For example, Pd-mediated methodologies allow selective electrophilic substitution on indole precursors, while annulation of aminobenzyl phosphonium salts with acrylaldehydes achieves moderate yields (e.g., 44% in a recent protocol) . Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or THF), and temperature (60–120°C). Purification via silica gel chromatography (e.g., PE:EA = 10:1) is critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be addressed?

- Methodological Answer : 1H/13C NMR and HRMS are primary tools. For instance, 13C NMR peaks at δ 136.1 (aromatic carbons) and δ 110.6 (ethenyl group) confirm structure . Discrepancies in NOE or coupling constants may arise from conformational flexibility; 2D NMR (e.g., COSY, NOESY) or X-ray crystallography (using SHELX software for refinement) can resolve ambiguities . Always compare experimental data with computational predictions (e.g., DFT calculations).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use closed-system ventilation to avoid inhalation and wear nitrile gloves, safety goggles, and lab coats. Waste should be segregated and disposed via licensed chemical waste services. Emergency protocols (e.g., eye baths, safety showers) must comply with OSHA/NIOSH standards .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for targeted bioactivity?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases). Pair this with QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with activity. Validate predictions via in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What strategies resolve contradictions in SAR studies of this compound analogs?

- Methodological Answer : Conflicting SAR data often arise from assay variability (e.g., cell line specificity) or unaccounted stereoelectronic effects. Use meta-analysis of published datasets to identify trends. For example, Seferoglu et al. demonstrated that 2-aryl substituents enhance kinase inhibition, but steric hindrance from bulky groups (e.g., 2-nitro-1-phenylethyl) can reduce efficacy . Confirm hypotheses via systematic analog synthesis and high-throughput screening.

Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?

- Methodological Answer : Screen green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability and reduce purification steps. Catalyst loading can be minimized (e.g., 2 mol% Pd) by adding ligands (e.g., XPhos) to stabilize active species. Continuous-flow reactors may improve reproducibility and scalability .

Q. What advanced crystallographic techniques validate the structural dynamics of this compound in solid-state studies?

- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement resolves bond-length distortions and thermal motion. For polymorphic forms, pair XRD with DSC to correlate crystal packing with thermal stability .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectroscopic data for novel this compound derivatives?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outlier spectra. Cross-validate with alternative techniques: e.g., if NMR suggests multiple conformers, confirm via variable-temperature NMR or IR spectroscopy . For crystallographic disagreements, re-refine data using SHELXL’s TWIN/BASF commands to account for twinning .

Q. What statistical methods are appropriate for evaluating bioactivity data in SAR studies?

- Methodological Answer : Apply ANOVA to assess significance across analogs, followed by post-hoc tests (e.g., Tukey’s HSD). For nonlinear relationships (e.g., dose-response curves), use Hill slope modeling . Report uncertainties via error bars or confidence intervals .

Experimental Design

Q. How to design a robust study investigating the photostability of this compound under varying conditions?

- Methodological Answer :

Expose samples to controlled UV light (e.g., 365 nm) and monitor degradation via HPLC. Variables include solvent polarity (e.g., aqueous vs. acetonitrile) and oxygen presence. Use LC-MS to identify degradation products and propose mechanisms (e.g., [2+2] cycloaddition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.